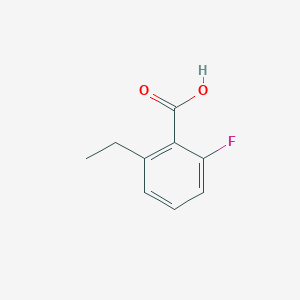

2-Ethyl-6-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXILNDORCQUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670336 | |

| Record name | 2-Ethyl-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479676-22-7 | |

| Record name | 2-Ethyl-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethyl-6-fluorobenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-6-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid, a member of the fluorobenzoic acid family. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to the unique properties imparted by the fluorine substituent. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, acidity (pKa), and binding affinity to biological targets.[1] This guide provides a comprehensive analysis of the chemical properties of this compound. Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document integrates known data with theoretical predictions and comparative analysis of closely related structural analogues, primarily 2-fluorobenzoic acid, to provide a robust scientific overview for research and development professionals.

Compound Identification and Core Properties

Precise identification is critical for any chemical entity. This compound is uniquely defined by the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 479676-22-7 | [2] |

| Molecular Formula | C₉H₉FO₂ | [3] |

| Molecular Weight | 168.16 g/mol | [3] |

| Canonical SMILES | CCC1=C(C(=CC=C1)F)C(=O)O | [3] |

| InChI Key | MFXILNDORCQUKP-UHFFFAOYSA-N | [3] |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the physicochemical properties of this compound are not widely published. However, we can infer its likely characteristics by comparing it with benzoic acid and its parent analogue, 2-fluorobenzoic acid. The introduction of an ortho-fluoro group is known to increase acidity (lower pKa) through its inductive electron-withdrawing effect, which stabilizes the carboxylate anion.[4] The addition of an ethyl group at the other ortho position introduces steric bulk and a mild electron-donating character, which may slightly counteract the acid-strengthening effect of the fluorine.

| Property | This compound | 2-Fluorobenzoic Acid (for comparison) | Benzoic Acid (for comparison) |

| Physical State | Predicted: Solid | Off-white crystalline powder[5] | White crystalline solid |

| Melting Point (°C) | Data not available | 126 °C[6] | 122.4 °C |

| Boiling Point (°C) | Data not available | 253.7 °C (at 760 mmHg, predicted)[7] | 249 °C |

| Acidity (pKa) | Predicted: ~3.3 - 3.5 | 3.27[6] | 4.20 |

| logP (Octanol/Water) | 2.3 (Predicted)[3] | 1.856[6] | 1.87 |

| Water Solubility | Predicted: Slightly soluble | Slightly soluble[4] | 3.4 g/L (at 25 °C) |

| Solubility | Data not available | Soluble in benzene, toluene, ketones, ethers[4] | Soluble in ethanol, ether, chloroform |

Proposed Synthesis and Reactivity

While specific industrial synthesis routes for this compound are not publicly documented, a plausible and logical pathway can be designed based on established organometallic methodologies. One effective approach involves directed ortho-metalation.

Proposed Synthesis Workflow

A potential route begins with 1-bromo-3-fluorobenzene. The bromine atom can direct lithium-halogen exchange, followed by quenching with an ethylating agent. The resulting intermediate can then undergo a second metalation directed by the fluorine atom, followed by carboxylation to yield the final product.

Caption: Proposed two-step synthesis of this compound via directed ortho-metalation.

Detailed Protocol for Proposed Synthesis

Step 1: Synthesis of 1-Bromo-2-ethyl-6-fluorobenzene

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add 1-bromo-3-fluorobenzene (1.0 eq.).

-

Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add diethyl sulfate (1.1 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-bromo-2-ethyl-6-fluorobenzene.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-bromo-2-ethyl-6-fluorobenzene (1.0 eq.) from Step 1 in anhydrous THF in a flame-dried flask under nitrogen.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.05 eq.) dropwise and stir for 1 hour at -78 °C.

-

Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Acidify the mixture with 1M HCl.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude solid to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional components: the carboxylic acid group, the aromatic ring, and the ortho substituents.

-

Carboxylic Acid Group: It will undergo standard reactions such as esterification (with alcohols under acidic conditions), amide formation (via an acyl chloride intermediate), and reduction to the corresponding benzyl alcohol.

-

Aromatic Ring: The ring is influenced by an activating, ortho/para-directing ethyl group and a deactivating, ortho/para-directing fluorine atom. The carboxylic acid group is a deactivating, meta-director. The outcome of electrophilic aromatic substitution will be complex and sterically hindered.

-

Steric Hindrance: The presence of two ortho substituents (ethyl and fluoro) will sterically hinder reactions at the carboxylic acid group and the C1 position of the ring, potentially requiring more forcing reaction conditions compared to less substituted analogues.[8]

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons (-C₆H₃-): Three protons on the aromatic ring, expected between 6.9-7.5 ppm. Their splitting pattern will be complex due to proton-proton coupling and additional coupling to the fluorine atom (³J H-F and ⁴J H-F).

-

Ethyl Group Protons (-CH₂CH₃): A quartet corresponding to the methylene (-CH₂) protons (around 2.7-3.0 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around 1.2-1.4 ppm) coupled to the methylene protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

-

Aromatic Carbons (-C₆H₃-): Six distinct signals are expected. The carbon bearing the fluorine (C-F) will appear as a large doublet due to one-bond C-F coupling (¹J C-F > 240 Hz). Other aromatic carbons will show smaller C-F couplings.

-

Ethyl Group Carbons (-CH₂CH₃): Two signals, one for the -CH₂ carbon (~20-30 ppm) and one for the -CH₃ carbon (~13-17 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorptions:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, typical for an aromatic carboxylic acid.

-

C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the fragmentation pattern would likely show:

-

Molecular Ion (M⁺): A peak at m/z = 168, corresponding to the molecular weight of the compound.[3]

-

Major Fragments:

-

Loss of OH (M-17): A peak at m/z = 151.

-

Loss of H₂O (M-18): A peak at m/z = 150.

-

Loss of the ethyl group (M-29): A peak at m/z = 139.

-

Loss of COOH (M-45): A peak at m/z = 123, which would be a prominent fragment.[5]

-

Applications in Research and Development

While specific applications for this compound are not yet established in the literature, its structural motifs are highly relevant in modern drug discovery and materials science. Fluorinated benzoic acids are key building blocks for a wide range of functional molecules.[1]

Caption: Potential application areas for this compound based on analogous structures.

-

Medicinal Chemistry: The parent compound, 2-fluorobenzoic acid, is a precursor in the synthesis of cholinesterase inhibitors for Alzheimer's disease and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The strategic placement of fluorine can block metabolic pathways, increasing a drug's half-life and bioavailability. The 2-ethyl, 6-fluoro substitution pattern could be explored to create novel analogues of existing drugs with modified steric and electronic profiles to optimize target binding.

-

Materials Science: Fluorinated monomers are used to synthesize high-performance polymers like polyimides and polyamides, conferring enhanced thermal stability, chemical resistance, and desirable dielectric properties.[9] This makes them suitable for applications in aerospace and microelectronics. Furthermore, fluorinated benzoic acids can act as modulators in the synthesis of Metal-Organic Frameworks (MOFs), controlling crystal growth and defect density.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with care, assuming it is hazardous. For guidance, the safety profile of the closely related 2-fluorobenzoic acid (CAS 445-29-4) is used as a proxy.

-

GHS Hazard Statements (for 2-Fluorobenzoic Acid):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Disclaimer: This safety information is based on an analogous compound. A compound-specific risk assessment should be performed before handling this compound.

Conclusion

This compound is a specialized chemical building block with significant potential, primarily in the fields of medicinal chemistry and advanced materials. While direct experimental characterization is sparse in public literature, a comprehensive understanding of its properties can be constructed through the application of fundamental chemical principles and comparison with well-studied analogues. Its predicted physicochemical properties, reactivity, and spectroscopic profile provide a solid foundation for researchers to incorporate this molecule into synthetic and developmental workflows. As with many specialized fluorinated organics, its true utility will be defined by the novel applications discovered by the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 479676-22-7 [chemicalbook.com]

- 3. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Ethyl-6-fluorobenzoic acid

This compound, identified by its CAS Number 479676-22-7 , is a substituted aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring both an ethyl group and a fluorine atom ortho to the carboxylic acid, provides a unique combination of steric and electronic properties. This strategic arrangement is particularly sought after in drug discovery and development, where precise control over a molecule's conformation, acidity, metabolic stability, and binding interactions is paramount.

The presence of the fluorine atom, a bioisostere for hydrogen, can significantly alter the physicochemical properties of a lead compound. It can lower the pKa of the carboxylic acid, influence lipophilicity, and block metabolic oxidation at the ortho position. The ethyl group provides a lipophilic handle and specific steric bulk that can be crucial for optimizing a drug candidate's fit within a target's binding pocket. This guide provides an in-depth look at the properties, synthesis, and application of this important synthetic building block for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis. While experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison to well-characterized analogs.

| Property | Value | Source / Method |

| CAS Number | 479676-22-7 | [1] |

| Molecular Formula | C₉H₉FO₂ | PubChem[2] |

| Molecular Weight | 168.17 g/mol | Calculated |

| Monoisotopic Mass | 168.05865 Da | PubChem[2] |

| Appearance | White to off-white solid (Predicted) | Analog Comparison |

| pKa | ~3.1 (Predicted) | Analog Comparison[3] |

| XlogP | 2.3 (Predicted) | PubChem[2] |

| Solubility | Soluble in organic solvents (e.g., ethers, THF, CH₂Cl₂), slightly soluble in water. | Analog Comparison[3] |

Spectroscopic Characterization: The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display complex multiplets due to the fluorine-hydrogen coupling.

-

¹³C NMR: The carbon spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the two carbons of the ethyl group.

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift characteristic of a fluorine atom on an aromatic ring.

-

Mass Spectrometry: The predicted monoisotopic mass is 168.05865 Da.[2] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretches in the fingerprint region (~1200-1300 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzoic acids like this compound requires a regioselective approach. A common and effective strategy involves directed ortho-metalation, followed by carboxylation. This method provides excellent control over the placement of the substituents.

Proposed Synthetic Protocol: Directed Ortho-Metalation

This protocol describes a plausible and robust method for the laboratory-scale synthesis of the title compound starting from 1-ethyl-3-fluorobenzene.

Step 1: Directed Lithium-Proton Exchange (Directed Ortho-Metalation)

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add 1-ethyl-3-fluorobenzene to the cooled solvent.

-

Slowly add a solution of s-butyllithium (s-BuLi) in cyclohexane dropwise, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours.

Causality Insight: The fluorine atom is a modest directed metalation group (DMG), but its inductive effect acidifies the ortho-protons. The use of a strong, sterically hindered base like s-BuLi at low temperatures is critical to achieve regioselective deprotonation at the C2 position (between the fluoro and ethyl groups) while minimizing side reactions like nucleophilic attack on the solvent or the substrate. THF is the solvent of choice as it effectively solvates the lithium cation, promoting the reaction.

Step 2: Carboxylation

-

While maintaining the temperature at -78 °C, bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice pellets to the flask.

-

Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

Causality Insight: The highly nucleophilic lithiated intermediate readily attacks the electrophilic carbon of CO₂. The reaction is performed at low temperature to prevent the organolithium reagent from adding to the newly formed lithium carboxylate.

Step 3: Aqueous Workup and Purification

-

Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Core Applications in Drug Discovery

The true value of this compound lies in its application as a sophisticated building block for creating high-value pharmaceutical compounds. Its structural motifs are frequently found in potent and selective inhibitors targeting various enzymes and receptors.

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern oncology. The specific substitution pattern of this compound makes it an ideal precursor for the synthesis of benzamide intermediates.[4]

-

Modulation of Physicochemical Properties: The fluorine atom can enhance cell permeability and metabolic stability.[4]

-

Binding Affinity and Selectivity: The ethyl group can provide necessary steric bulk to occupy hydrophobic pockets within the kinase active site, leading to improved potency and selectivity. The ortho-fluoro substituent can also engage in favorable hydrogen bonding or dipole interactions.

While 5-Chloro-2-fluorobenzoic acid might offer slightly higher yields in some standard amidation reactions, the pharmacological benefits conferred by the ethyl group—such as improved metabolic stability and target engagement—often make this compound the superior choice for developing kinase inhibitors with optimal drug-like properties.[4]

Scaffold for Novel Bioactive Compounds

Beyond kinases, fluorinated benzoic acids are instrumental in developing other classes of drugs. Research into Selective Estrogen Receptor Degraders (SERDs) for ERα+ breast cancer has shown that benzoic acid derivatives can serve as effective scaffolds.[5] The principles of using substituents to tune properties are directly applicable, where the ethyl and fluoro groups can be used to optimize binding affinity, degradation efficacy, and pharmacokinetic profiles.[5] Furthermore, fluorobenzoic acids have been investigated as "coformers" to improve the solubility and permeability of poorly bioavailable drugs.[6]

Caption: Influence of structural features on final drug properties.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its structural analogs require careful handling to minimize risk. The following guidelines are based on safety data sheets for closely related compounds like 2-fluorobenzoic acid and 2-fluoro-6-methylbenzoic acid.[7][8][9]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or equivalent standards.[7][8]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9]

-

Skin and Body Protection: Wear a lab coat and other appropriate protective clothing to prevent skin exposure.[7]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8][9]

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[10]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

- 1. This compound CAS#: 479676-22-7 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-6-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by its ortho-ethyl and ortho-fluoro substituents. This guide provides a comprehensive overview of a primary synthetic pathway to this compound, rooted in the principles of directed ortho-lithiation. We will delve into the mechanistic underpinnings of this strategy, provide detailed, step-by-step experimental protocols, and present relevant characterization data to ensure scientific integrity and reproducibility. The causality behind experimental choices, safety considerations for key reagents, and a thorough list of references are included to create a self-validating system for researchers.

Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives

The incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, fluorinated aromatic compounds, such as this compound, are highly sought-after intermediates in the development of novel pharmaceuticals and advanced materials. The specific arrangement of the ethyl and fluoro groups in the 2 and 6 positions of the benzoic acid scaffold creates a unique electronic and steric environment, making it a key component in the synthesis of targeted therapeutic agents and functional polymers. This guide will focus on a robust and regioselective synthetic approach to this important molecule.

Proposed Synthetic Pathway: A Directed Ortho-Metalation Approach

The most logical and efficient strategy for the synthesis of this compound is a two-step directed ortho-metalation (DoM) sequence starting from the readily available 1,3-difluorobenzene. The fluorine atom serves as a powerful directing group for lithiation, enabling the sequential and regioselective introduction of the ethyl and carboxyl functionalities.

The overall transformation is depicted below:

Figure 1: Proposed synthetic pathway for this compound.

This pathway is advantageous due to the high regioselectivity afforded by the fluorine-directed ortho-lithiation and the commercial availability of the starting material.

Mechanistic Insights and Rationale

The success of this synthesis hinges on the principles of directed ortho-metalation (DoM). The fluorine atom, being a moderate directing metalating group (DMG), coordinates with the lithium atom of the organolithium reagent (n-butyllithium), thereby increasing the acidity of the adjacent ortho-protons. This allows for selective deprotonation at the C2 position.

Step 1: Ortho-Ethylation of 1,3-Difluorobenzene

In the first step, 1,3-difluorobenzene is treated with n-butyllithium at low temperature. The fluorine atom at C1 directs the lithiation to the C2 position. The resulting 2,6-difluorophenyllithium is a potent nucleophile that readily reacts with an ethylating agent, such as ethyl bromide, to furnish 1-ethyl-2,6-difluorobenzene.

Step 2: Ortho-Carboxylation of 1-Ethyl-2,6-difluorobenzene

The second step involves another directed ortho-lithiation. In 1-ethyl-2,6-difluorobenzene, the remaining fluorine atom at the C6 position directs the second lithiation to the now vacant C2 position. The resulting organolithium intermediate is then quenched with solid carbon dioxide (dry ice), which acts as an electrophile. Subsequent acidic workup protonates the carboxylate salt to yield the final product, this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for directed ortho-lithiation and carboxylation reactions. Researchers should adapt these procedures based on their specific laboratory conditions and scale.

Synthesis of 1-Ethyl-2,6-difluorobenzene (Intermediate 1)

Materials:

-

1,3-Difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas for inert atmosphere

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of 1-Ethyl-2,6-difluorobenzene.

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.

-

The flask is charged with anhydrous tetrahydrofuran (THF) and 1,3-difluorobenzene under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

The resulting solution is stirred at -78 °C for 1 hour.

-

Ethyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 1-ethyl-2,6-difluorobenzene.

Synthesis of this compound (Final Product)

Materials:

-

1-Ethyl-2,6-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Solid carbon dioxide (dry ice)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas for inert atmosphere

Experimental Workflow:

Figure 3: Experimental workflow for the synthesis of this compound.

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-ethyl-2,6-difluorobenzene in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) and stir the mixture at -78 °C for 1 hour.

-

In a separate beaker, place an excess of freshly crushed dry ice.

-

Carefully pour the organolithium solution over the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization.

Characterization Data

The structural confirmation of the synthesized compounds is crucial. Below is a table summarizing the expected analytical data based on analogous compounds. Actual experimental data should be acquired and compared.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected IR Absorptions (cm⁻¹) |

| 1-Ethyl-2,6-difluorobenzene | C₈H₈F₂ | 142.15 | Triplet (CH₃), Quartet (CH₂), Multiplet (Ar-H) | Signals for ethyl group carbons and aromatic carbons, showing C-F coupling. | C-H (aromatic and aliphatic), C=C (aromatic), C-F |

| This compound | C₉H₉FO₂ | 168.16 | Triplet (CH₃), Quartet (CH₂), Multiplet (Ar-H), Broad singlet (COOH) | Signals for ethyl group, aromatic carbons (with C-F coupling), and a signal for the carboxylic acid carbon. | O-H (broad, carboxylic acid), C=O (carboxylic acid), C-H (aromatic and aliphatic), C=C (aromatic), C-F |

Safety and Handling

n-Butyllithium:

-

Hazard: Pyrophoric (ignites spontaneously in air) and reacts violently with water.[1][2][3][4]

-

Handling: Must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. All glassware must be thoroughly dried.[1]

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves are mandatory.[2][3]

-

Spill: In case of a small spill, cover with an inert absorbent material like sand or vermiculite. Do not use water.

1,3-Difluorobenzene:

-

Hazard: Flammable liquid and vapor. Harmful if swallowed.

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes.

Ethyl Bromide:

-

Hazard: Volatile and carcinogenic.

-

Handling: Handle in a fume hood with appropriate PPE.

Conclusion

The directed ortho-metalation strategy provides a reliable and regioselective route for the synthesis of this compound from 1,3-difluorobenzene. This in-depth guide has outlined the mechanistic rationale, provided detailed experimental protocols, and highlighted crucial safety considerations. By following these guidelines, researchers in drug development and materials science can confidently synthesize this valuable fluorinated building block for their research endeavors.

References

Spectroscopic Characterization of 2-Ethyl-6-fluorobenzoic Acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Ethyl-6-fluorobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes established principles of spectroscopic interpretation and draws upon data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a benzene ring substituted with a carboxylic acid group, an ethyl group, and a fluorine atom, all in ortho positions to each other. This substitution pattern leads to distinct and predictable features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The steric and electronic effects of the substituents, particularly the electronegative fluorine atom and the electron-donating ethyl group, play a crucial role in determining the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -COOH | 10-13 | Singlet (broad) | 1H | - |

| Ar-H (H3, H5) | 7.0 - 7.5 | Multiplet | 2H | J(H-H), J(H-F) |

| Ar-H (H4) | 6.9 - 7.3 | Triplet of triplets | 1H | J(H-H), J(H-F) |

| -CH₂- | 2.6 - 3.0 | Quartet | 2H | J(H-H) ≈ 7 |

| -CH₃ | 1.1 - 1.4 | Triplet | 3H | J(H-H) ≈ 7 |

Causality Behind Assignments:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.

-

Aromatic Protons (Ar-H): The aromatic region will be complex due to the substitution pattern. The fluorine atom will cause through-space and through-bond coupling to the nearby protons. The electron-withdrawing nature of the fluorine and carboxylic acid groups, along with the electron-donating nature of the ethyl group, will influence the chemical shifts of the aromatic protons.

-

Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂-) are adjacent to the aromatic ring and will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Due to the lack of symmetry, all nine carbon atoms in this compound are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| C-F | 158 - 165 (d, ¹J(C-F) ≈ 240-260 Hz) |

| C-COOH | 130 - 135 (d, ³J(C-F) ≈ 3-5 Hz) |

| C-CH₂CH₃ | 140 - 145 (d, ³J(C-F) ≈ 3-5 Hz) |

| C3 | 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) |

| C5 | 125 - 130 (d, ⁴J(C-F) ≈ 1-3 Hz) |

| C4 | 128 - 135 |

| -CH₂- | 20 - 25 |

| -CH₃ | 12 - 16 |

Causality Behind Assignments:

-

Carboxylic Carbon (-COOH): This carbon is significantly deshielded and appears at the downfield end of the spectrum.

-

Carbon Bearing Fluorine (C-F): The direct attachment to the highly electronegative fluorine atom causes a large downfield shift and a characteristic large one-bond C-F coupling constant (¹J(C-F)).

-

Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the substituents and will exhibit smaller couplings to the fluorine atom over two, three, and four bonds.

-

Ethyl Group Carbons (-CH₂- and -CH₃): These aliphatic carbons appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |

| C-F stretch | 1100 - 1250 | Strong |

| O-H bend (out-of-plane) | 920 - 950 | Broad, Medium |

Causality Behind Vibrational Modes:

-

O-H Stretch: The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding, often appearing as a wide absorption band.[1][2]

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong and sharp band. Its position can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.[1]

-

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region.

-

Aromatic C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉FO₂), the molecular weight is approximately 168.06 g/mol .

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 151 | [M - OH]⁺ |

| 140 | [M - C₂H₄]⁺ (McLafferty rearrangement) or [M - CO]⁺ |

| 123 | [M - COOH]⁺ |

| 95 | [C₆H₄F]⁺ |

Fragmentation Pathway Rationale:

The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of a Hydroxyl Radical: The molecular ion can lose a hydroxyl radical (-OH) to form a stable acylium ion.

-

Loss of Formic Acid or Carbon Monoxide: Decarboxylation or loss of carbon monoxide are common fragmentation pathways for benzoic acids.[3]

-

McLafferty Rearrangement: The presence of the ethyl group ortho to the carboxylic acid allows for a potential McLafferty rearrangement, leading to the loss of ethene (C₂H₄).

-

Loss of the Carboxyl Group: Cleavage of the bond between the aromatic ring and the carboxyl group can result in the loss of the -COOH radical.

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

While specific experimental data for this compound is not provided, the following are general, self-validating protocols for obtaining the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0-200 ppm.

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation (Electron Ionization - EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer with an EI source.

-

Acquisition:

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a comprehensive predictive analysis of the expected data based on fundamental principles and data from analogous compounds. The interplay of the ethyl, fluoro, and carboxylic acid substituents creates a unique spectroscopic fingerprint that can be used to confirm the structure and purity of this compound in research and development settings.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Ethyl-6-fluorobenzoic acid crystal structure

An In-depth Technical Guide to the Crystal Structure of 2-Ethyl-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, profoundly influencing its behavior in both biological and material contexts. For active pharmaceutical ingredients (APIs) and advanced organic materials, understanding the crystal structure is not merely an academic exercise; it is a cornerstone of rational design, formulation development, and intellectual property protection. This guide provides a comprehensive technical framework for the determination, analysis, and interpretation of the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not yet publicly documented, this whitepaper serves as a senior application scientist's guide to the necessary experimental and computational workflows. It is designed to equip researchers with the expertise to successfully elucidate and leverage the structural insights of this and related compounds.

Introduction: The Significance of Solid-State Structure

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. The presence of a fluorine atom and an ethyl group ortho to the carboxylic acid function introduces interesting steric and electronic features that are likely to dictate its solid-state architecture.

The crystal structure of a molecule governs a multitude of its bulk properties, including:

-

Solubility and Dissolution Rate: Crucial for the bioavailability of a drug substance.

-

Stability: Affecting shelf-life and degradation pathways.

-

Hygroscopicity: The tendency to absorb moisture from the air.

-

Mechanical Properties: Such as tabletability and flowability of powders.

-

Polymorphism: The ability to exist in multiple crystal forms, each with different properties.

Therefore, a thorough understanding of the crystal structure is paramount for the development of robust and effective products. This guide will delineate the process of obtaining and analyzing this vital information.

Prerequisite: Synthesis and High-Purity Material

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly impede or even prevent crystallization. A plausible synthetic route to this compound would be the oxidation of the corresponding aldehyde or the carboxylation of a suitable organometallic precursor.

Key Purification Protocol:

-

Initial Purification: Following synthesis, the crude product should be purified by column chromatography or extraction to remove major impurities.

-

Recrystallization: This is the most critical step for obtaining crystallographic-quality material. A systematic solvent screen should be performed to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Purity Confirmation: The purity of the material should be confirmed by multiple analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), to ensure it is >99% pure.

The Art of Crystallization: From Solution to Single Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions typically in the range of 0.1-0.3 mm, and free from cracks and other defects.

Crystallization Techniques

A variety of techniques should be employed to explore the crystallization landscape of this compound.

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Technique | Description |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and eventual crystal growth. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. |

Experimental Workflow for Crystallization

The following workflow provides a systematic approach to crystallization experiments.

Caption: Systematic workflow for crystallization experiments.

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the atomic-level structure of a crystalline material. It involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Theoretical Basis

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. The geometry and intensities of the diffracted beams are related to the arrangement of atoms in the unit cell through Bragg's Law.

Experimental Protocol for SC-XRD

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (e.g., at 100 K). This minimizes thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a full dataset in a matter of hours.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. This results in a list of Miller indices (h,k,l) and their corresponding structure factor amplitudes (|F|).

Caption: Workflow for Single-Crystal X-ray Diffraction.

From Data to Structure: Solution and Refinement

Structure Solution

The "phase problem" is a central challenge in crystallography: the diffraction experiment provides the amplitudes of the structure factors, but not their phases. For small molecules like this compound, the structure can typically be solved using direct methods, which employ statistical relationships between the structure factor amplitudes to derive initial phase estimates.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the final structure is assessed by figures of merit such as the R-factor and the goodness-of-fit.

Analysis of the Crystal Structure: Unveiling Molecular Interactions

With a solved crystal structure in hand, a detailed analysis of the molecular conformation and intermolecular interactions can be performed.

Molecular Conformation

The conformation of this compound will be influenced by the steric hindrance between the ortho substituents. The dihedral angle between the carboxylic acid group and the benzene ring is of particular interest. In many benzoic acid derivatives, this angle is non-zero due to steric crowding.[1]

Intermolecular Interactions

The stability of the crystal lattice is determined by a network of intermolecular interactions.

-

Hydrogen Bonding: The carboxylic acid groups are highly likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a very common motif in the crystal structures of carboxylic acids.[1][2]

-

Halogen Bonding: The fluorine atom can participate in C-F···H or C-F···O interactions, which can play a significant role in directing the crystal packing.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

-

van der Waals Forces: These ubiquitous, weaker interactions will also contribute to the overall lattice energy.

Caption: Key intermolecular interactions governing crystal packing.

Complementary Insights from Computational Modeling

Computational chemistry provides powerful tools to complement experimental crystallographic data.

-

Density Functional Theory (DFT): Gas-phase DFT calculations can be used to predict the lowest energy conformation of the molecule, providing a baseline for comparison with the experimentally observed conformation in the solid state.

-

Crystal Structure Prediction (CSP): CSP algorithms can generate a landscape of energetically plausible crystal structures. This can be invaluable for identifying potential polymorphs that may not have been discovered experimentally.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound or its derivatives is crucial for:

-

Drug Development: Establishing structure-property relationships, guiding formulation design, and ensuring batch-to-batch consistency of the drug substance. Knowledge of potential polymorphs is essential for regulatory filings.

-

Materials Science: The design of new organic materials, such as liquid crystals or metal-organic frameworks (MOFs), where the intermolecular interactions and crystal packing dictate the material's properties.[3][4]

Conclusion

The determination and analysis of the crystal structure of this compound is a multi-step process that requires expertise in synthesis, crystallization, and X-ray diffraction. While a solved structure is not yet available, this guide provides a comprehensive roadmap for researchers to successfully navigate this process. The resulting structural information will be invaluable for unlocking the full potential of this molecule in both pharmaceutical and materials science applications, providing a solid foundation for rational design and development.

References

An In-depth Technical Guide to 2-Ethyl-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-fluorobenzoic acid, with the CAS number 479676-22-7, is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural features—an ethyl group and a fluorine atom positioned ortho to the carboxylic acid moiety—impart distinct physicochemical properties that can be strategically exploited in the design of novel molecules with enhanced biological activity, metabolic stability, and tailored physical characteristics.

The presence of the fluorine atom, a bioisostere for a hydrogen atom, can profoundly influence a molecule's lipophilicity, pKa, and binding interactions with biological targets. The ethyl group, on the other hand, provides a lipophilic handle that can be crucial for optimizing pharmacokinetic profiles. The ortho-substitution pattern creates steric hindrance around the carboxylic acid group, which can modulate its reactivity and conformational preferences. This guide provides a comprehensive overview of this compound, including its synthesis, key chemical properties, and potential applications, to serve as a valuable resource for researchers engaged in the development of advanced chemical entities.

Physicochemical Properties

The molecular formula of this compound is C₉H₉FO₂, corresponding to a molecular weight of 168.17 g/mol [1]. While detailed experimental data for this specific compound is not extensively published, its properties can be reliably predicted based on the well-understood effects of its constituent functional groups.

| Property | Value | Source |

| CAS Number | 479676-22-7 | [2][3] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.17 g/mol | [1] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound involves a Grignard reaction followed by carboxylation. This multi-step approach offers a reliable pathway from commercially available starting materials. The key intermediate for this synthesis is a halo-substituted ethylfluorobenzene, such as 2-bromo-1-ethyl-3-fluorobenzene[4].

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound via Grignard carboxylation.

Detailed Experimental Protocol

Step 1: Preparation of 2-Ethyl-6-fluorophenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Add a solution of 2-bromo-1-ethyl-3-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and should initiate spontaneously. If the reaction does not start, gentle heating may be applied.

-

Completion: After the initial exothermic reaction subsides, maintain the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Reaction Setup: In a separate flask, place an excess of crushed dry ice (solid carbon dioxide).

-

Addition: Slowly add the freshly prepared Grignard solution to the dry ice with vigorous stirring. This step should be performed under a nitrogen atmosphere to prevent quenching of the Grignard reagent by atmospheric moisture and carbon dioxide.

-

Reaction: Allow the mixture to warm to room temperature as the excess dry ice sublimes.

Step 3: Acidic Workup and Purification

-

Hydrolysis: Carefully quench the reaction mixture by slowly adding a cold aqueous solution of a strong acid, such as 1 M hydrochloric acid, until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product in high purity.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The coupling patterns will be influenced by both the adjacent protons and the fluorine atom.

-

Ethyl Group (5H): The methylene protons (-CH₂-) will likely appear as a quartet around δ 2.7-3.0 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.2-1.4 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically above δ 10 ppm, which is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant and will appear in the range of δ 160-165 ppm. The other aromatic carbons will appear in the typical aromatic region of δ 115-140 ppm, with their chemical shifts influenced by the substituents.

-

Ethyl Group: The methylene carbon (-CH₂-) is expected around δ 20-25 ppm, and the methyl carbon (-CH₃) will be further upfield, around δ 13-16 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring[5][6].

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer[5].

-

C=O Stretch: A strong, sharp absorption band for the carbonyl C=O stretch is anticipated in the range of 1680-1710 cm⁻¹[6]. Conjugation with the aromatic ring and intramolecular hydrogen bonding can influence the exact position.

-

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. Key fragmentation patterns would likely involve:

-

Loss of H₂O (m/z 150): A common fragmentation for carboxylic acids.

-

Loss of the ethyl group (m/z 139): Cleavage of the benzylic C-C bond.

-

Decarboxylation (loss of COOH, m/z 123): Loss of the carboxylic acid group as a radical.

-

Loss of CO₂ (m/z 124): After rearrangement.

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a key intermediate in several areas of chemical research and development. Fluorinated benzoic acids are widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[7][8][9][10].

Pharmaceutical Drug Discovery

The incorporation of the 2-ethyl-6-fluorobenzoyl moiety into drug candidates can offer several advantages. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug. The ethyl group can be used to probe lipophilic pockets in binding sites. This makes this compound a valuable starting material for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, related fluorinated benzoic acids are key components in the development of anti-inflammatory drugs and other therapeutic agents[9].

Agrochemical Development

In the agrochemical industry, fluorinated compounds are known for their enhanced efficacy and metabolic stability[11]. This compound can serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides. The specific substitution pattern can be fine-tuned to achieve desired levels of activity, selectivity, and environmental persistence.

Materials Science

Fluorinated aromatic compounds are increasingly used in the development of advanced materials with unique properties[10]. This compound could be utilized as a monomer or a modifying agent in the synthesis of specialty polymers, liquid crystals, and other functional materials. The presence of fluorine can impart properties such as increased thermal stability, chemical resistance, and specific optical or electronic characteristics.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in various fields of chemical synthesis. Its unique substitution pattern offers a valuable combination of steric and electronic properties that can be leveraged in the design of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, aiming to stimulate further research and development involving this versatile compound.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 2-Bromo-1-ethyl-3-fluorobenzene | CymitQuimica [cymitquimica.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

An In-depth Technical Guide to 2-Ethyl-6-fluorobenzoic acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-6-fluorobenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, scientists, and drug development professionals. While a singular "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for fluorinated organic compounds. This guide elucidates the probable synthetic pathways, physicochemical characteristics, and burgeoning applications of this compound, positioning it as a valuable building block in medicinal and agrochemical research.

Historical Context and Developmental Trajectory

The history of this compound is not one of a single, celebrated discovery but rather an evolutionary tale rooted in the advancements of organofluorine chemistry. The introduction of fluorine into organic molecules has been a transformative strategy in the development of pharmaceuticals and agrochemicals, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1] The synthesis of fluorinated aromatics, in particular, has been a subject of intense research.

The development of methodologies such as the Balz-Schiemann reaction for the synthesis of aryl fluorides from diazonium salts provided a foundational platform for accessing a wide array of fluorinated building blocks.[2] More contemporary methods, including nucleophilic fluorination and transition metal-catalyzed cross-coupling reactions, have further expanded the synthetic chemist's toolbox.[3] The emergence of this compound can be seen as a logical progression in the quest for novel substituted benzoic acid derivatives with tailored electronic and steric properties for specific applications. Its unique substitution pattern, with an ethyl group and a fluorine atom ortho to the carboxylic acid, presents both synthetic challenges and opportunities for fine-tuning molecular interactions.

Plausible Synthetic Methodologies

While specific literature detailing the definitive synthesis of this compound is not abundant, several logical and scientifically sound synthetic routes can be postulated based on established organic chemistry principles.

Route 1: Ortho-Alkylation of 2-Fluorobenzoic Acid

One potential pathway involves the direct, though often challenging, ortho-alkylation of a 2-fluorobenzoic acid derivative. Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-functionalization of benzoic acids.

Caption: Plausible ortho-alkylation of 2-fluorobenzoic acid.

This approach, while elegant, can be sensitive to steric hindrance and may require careful optimization of catalysts, ligands, and reaction conditions to achieve regioselectivity and good yields.

Route 2: Grignard Carbonation of a Precursor

A more classical and often reliable approach involves the carbonation of a Grignard reagent derived from a suitably substituted aryl halide.

Caption: Synthesis via Grignard reagent carbonation.

Experimental Protocol (Hypothetical):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2-ethyl-6-fluorobenzene in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.

-

Carbonation: The freshly prepared Grignard reagent is cooled in an ice-salt bath and poured slowly onto an excess of crushed dry ice. The resulting viscous mixture is allowed to warm to room temperature as the excess carbon dioxide sublimes.

-

Workup and Isolation: The reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Route 3: Hydrolysis of 2-Ethyl-6-fluorobenzonitrile

Another viable route is the hydrolysis of the corresponding benzonitrile. This method is contingent on the availability of the nitrile precursor.

Caption: Synthesis via hydrolysis of the corresponding nitrile.

The synthesis of the 2-ethyl-6-fluorobenzonitrile precursor could potentially be achieved from 2-chloro-6-fluorobenzonitrile through a transition metal-catalyzed cross-coupling reaction with an ethylating agent.[1]

Physicochemical and Spectroscopic Properties

| Property | Predicted/Inferred Value | Reference/Basis |

| Molecular Formula | C₉H₉FO₂ | - |

| Molecular Weight | 168.17 g/mol | - |

| Appearance | White to off-white solid | Analogy to similar benzoic acids |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Analogy to 2-fluorobenzoic acid[4] |

| pKa | Expected to be slightly lower than benzoic acid (4.2) | Electron-withdrawing effect of fluorine |

Spectroscopic Data (Predicted/Inferred):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and multiplets for the aromatic protons, with coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and bands corresponding to C-F and aromatic C-H and C=C vibrations.

Applications in Research and Development

Substituted fluorobenzoic acids are highly valued building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Medicinal Chemistry

The incorporation of the 2-ethyl-6-fluoro-benzoyl moiety into a larger molecule can significantly influence its biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the ethyl group can probe hydrophobic pockets in target proteins. This scaffold could be particularly useful in the design of:

-

Enzyme Inhibitors: The carboxylic acid can act as a key binding group, while the substituted aromatic ring provides specificity.

-

Receptor Modulators: The unique steric and electronic profile can lead to selective interactions with biological receptors.

-

Antimicrobial and Anticancer Agents: Many successful drugs in these therapeutic areas contain fluorinated aromatic cores.[5]

Caption: General workflow for utilizing this compound in drug discovery.

Agrochemicals

In the agrochemical sector, fluorinated benzoic acid derivatives are used in the synthesis of herbicides and pesticides.[6] The specific substitution pattern of this compound could lead to the development of new active ingredients with improved efficacy, selectivity, and environmental profiles.

Conclusion

This compound, while not having a well-documented moment of discovery, represents an important structural motif in the landscape of modern organic synthesis. Its preparation, though requiring careful consideration of regioselectivity and reactivity, is achievable through several established synthetic strategies. The unique combination of its functional groups makes it a highly attractive building block for the creation of novel molecules with potential applications in medicine and agriculture. As the demand for sophisticated and highly functionalized organic compounds continues to grow, the importance of synthons like this compound is set to increase, driving further innovation in chemical synthesis and life sciences.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]

Theoretical studies on 2-Ethyl-6-fluorobenzoic acid

An In-Depth Technical Guide to the Theoretical Study of 2-Ethyl-6-fluorobenzoic Acid

Abstract

This guide provides a comprehensive theoretical framework for the detailed investigation of this compound. As a molecule featuring ortho-substitution with both an electron-withdrawing fluorine atom and an alkyl group, it presents a compelling case for in-silico analysis due to complex steric and electronic interactions. This document outlines robust computational methodologies for determining its structural, electronic, and spectroscopic properties. It is intended for researchers, chemists, and drug development professionals who leverage computational chemistry to predict molecular behavior, guide synthesis, and accelerate discovery. The protocols described herein are grounded in established quantum chemical methods, providing a self-validating system for generating reliable and predictive data.

Introduction: The Significance of the 'Ortho Effect' in a Novel Moiety

This compound is a substituted aromatic carboxylic acid. Its structure is unique due to the presence of two different substituents in the ortho positions relative to the carboxyl group. The fluorine atom acts as a weak deactivating group through its inductive electron-withdrawing effect, while the ethyl group is a weak activating group. This specific arrangement leads to a phenomenon known as the "ortho effect," where steric hindrance and intramolecular interactions can profoundly alter the molecule's acidity, conformation, and reactivity in ways not easily predicted by simple additive models.[1]

Theoretical studies provide a powerful, non-empirical approach to deconstruct these complex interactions. By employing first-principles quantum mechanical calculations, we can build a detailed understanding of the molecule's conformational landscape, electronic structure, and spectroscopic signatures before embarking on potentially costly and time-consuming experimental synthesis and analysis. This in-silico-first approach is a cornerstone of modern rational drug design and materials science.

Part 1: Conformational Landscape and Structural Analysis